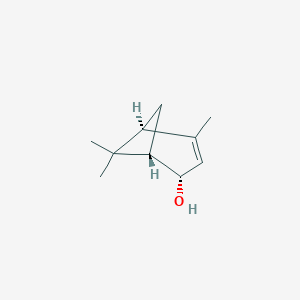

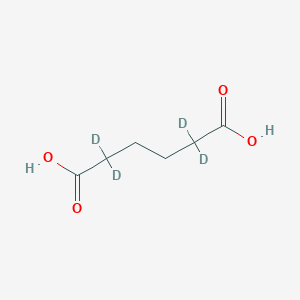

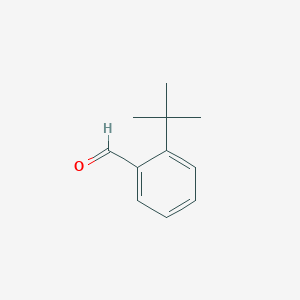

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Descripción general

Descripción

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as homocysteine thiolactone (HTL), is a cyclic derivative of homocysteine. It is a sulfur-containing amino acid that is involved in several biological processes. HTL is synthesized by the activation of homocysteine to form the thiolactone ring.

Mecanismo De Acción

HTL is involved in several biological processes through its ability to modify proteins and DNA. It can form adducts with proteins, which can alter their function and stability. HTL can also induce DNA damage, which can lead to mutations and cell death. The exact mechanism of action of HTL is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components.

Biochemical and Physiological Effects

HTL has several biochemical and physiological effects. It is involved in the regulation of cellular signaling pathways, such as the ERK and JNK pathways. HTL can also induce oxidative stress, which can lead to cellular damage and apoptosis. HTL has been shown to have an effect on the immune system, by regulating the production of cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HTL has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HTL can be used as a tool to study protein modification and DNA damage in vitro. However, there are also limitations to the use of HTL in lab experiments. It can be difficult to obtain large quantities of HTL, and its reactivity can make it difficult to work with.

Direcciones Futuras

There are several future directions for the study of HTL. One area of research is the role of HTL in disease. HTL has been implicated in several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Understanding the role of HTL in these diseases could lead to the development of new therapies. Another area of research is the development of new methods for synthesizing and purifying HTL. This could make it easier to obtain large quantities of HTL for research purposes. Finally, the development of new tools for studying the mechanism of action of HTL could lead to a better understanding of its biological functions.

Métodos De Síntesis

HTL is synthesized by the activation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid to form the thiolactone ring. The reaction is catalyzed by the enzyme 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid thiolactonase (HTase). HTase is present in most tissues and is responsible for the hydrolysis of HTL to 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The synthesis of HTL is an important step in the metabolism of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Aplicaciones Científicas De Investigación

HTL has been extensively studied in the field of biochemistry and molecular biology. It has been shown to have several important biological functions, including protein modification, DNA damage, and immune system regulation. HTL is also involved in the regulation of cellular signaling pathways, such as the ERK and JNK pathways. HTL has been used as a tool to study protein modification and DNA damage in vitro.

Propiedades

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHMDVRURNAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937215 | |

| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

CAS RN |

16655-90-6, 16655-71-3 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Indanyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-2-acetic acid, α-amino-2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)